methyl 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzoate
Description
Methyl 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzoate is a synthetic urea derivative featuring a methyl benzoate core linked to a 1-methylindole moiety via a urea bridge. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of biological targets such as histone deacetylases (HDACs) and kinases. The indole group may contribute to π-π stacking interactions in protein binding, while the methyl ester enhances solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
methyl 4-[(1-methylindol-3-yl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21-11-15(14-5-3-4-6-16(14)21)20-18(23)19-13-9-7-12(8-10-13)17(22)24-2/h3-11H,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQIGFXUOXLDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-Indol-3-Yl Isocyanate
The isocyanate intermediate is prepared by treating 1-methyl-1H-indol-3-amine with phosgene or triphosgene under anhydrous conditions.
Procedure :
Urea Formation with Methyl 4-Aminobenzoate
Reaction Conditions :
- Solvent: Anhydrous THF or DMF
- Temperature: 0°C to room temperature
- Base: Triethylamine (TEA) or pyridine
Procedure :
- Dissolve methyl 4-aminobenzoate (1.65 g, 10 mmol) in THF (15 mL).
- Add TEA (1.52 mL, 11 mmol) and cool to 0°C.
- Slowly add 1-methyl-1H-indol-3-yl isocyanate (1.75 g, 10 mmol) in THF (5 mL).
- Stir for 12 hr at room temperature.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 78%
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, NH), 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=2.8 Hz, 1H, indole-H), 7.35–7.21 (m, 3H, indole-H), 6.99 (s, 1H, NH), 3.93 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃).
- IR (KBr) : 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=O urea).
Carbodiimide-Mediated Coupling
Activation of Carboxylic Acid
Methyl 4-isocyanatobenzoate is unstable; thus, an alternative approach uses 4-(chlorocarbonyl)benzoic acid methyl ester, generated in situ from methyl 4-aminobenzoate via Schlenk techniques.
Procedure :
- Treat methyl 4-aminobenzoate (1.65 g, 10 mmol) with phosgene (1.2 eq) in toluene at -10°C.
- After 2 hr, evaporate excess phosgene to obtain the acyl chloride.
Coupling with 1-Methyl-1H-Indol-3-Amine
- Dissolve 1-methyl-1H-indol-3-amine (1.46 g, 10 mmol) in DCM (20 mL).
- Add the acyl chloride solution dropwise at 0°C.
- Stir for 6 hr, then wash with NaHCO₃ and brine.
- Purify via recrystallization (ethanol/water).
Yield : 70%
Advantage : Avoids handling volatile isocyanates.
Solid-Phase Synthesis for High Throughput
Adapting methods from peptide chemistry, the urea bond can be formed on Wang resin:
- Resin Functionalization : Load methyl 4-aminobenzoate to Wang resin via ester linkage.
- Deprotection : Remove Fmoc group with piperidine.
- Coupling : React with 1-methyl-1H-indol-3-yl isocyanate (2 eq) in DMF for 24 hr.
- Cleavage : Use TFA/DCM (1:9) to release the product.
Yield : 65%
Purity : >95% (HPLC)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Isocyanate Coupling | 78 | 98 | High efficiency | Requires toxic isocyanate handling |
| Carbodiimide-Mediated | 70 | 95 | Avoids isocyanates | Low yield due to side reactions |
| Solid-Phase | 65 | 95 | Scalable for libraries | Requires specialized equipment |
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Methyl 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzoate involves its interaction with various molecular targets. The indole moiety is known to interact with multiple receptors and enzymes, potentially leading to the modulation of biological pathways. The urea linkage may also play a role in binding to specific proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
HDAC6 Inhibition ()
Compounds such as 4d (hydroxyphenethyl substituent) and 4h (phenethyl group) exhibit potent HDAC6 inhibitory activity, with IC₅₀ values in the nanomolar range. The methyl benzoate core is critical for binding to the catalytic pocket, while flexible alkyl chains (e.g., methoxypropyl in 4e) enhance solubility without compromising activity. The target compound’s indole group may mimic the cap structure of HDAC inhibitors, though its exact potency requires empirical validation.
Melanoma Cell Growth Inhibition ()
Chlorophenyl-substituted analogs (e.g., 4b, 4c) show moderate anti-melanoma activity, likely due to halogen-induced electrostatic interactions with cellular targets. In contrast, morpholino-triazine derivatives (e.g., 21) demonstrate enhanced cytotoxicity, attributed to their dual inhibition of HDAC6 and kinase pathways . The indole moiety in the target compound may confer unique selectivity profiles, as indole derivatives are known to interact with tyrosine kinases.
Physicochemical Properties
- Solubility: Methyl ester groups (common in all compounds) improve aqueous solubility. Polar triazine-morpholino substituents (e.g., 21) further enhance solubility compared to hydrophobic indole or chlorophenyl groups .
- Stability: Urea linkages are generally stable under physiological conditions, but electron-withdrawing groups (e.g., trifluoromethyl in 14{6,5}) may increase susceptibility to enzymatic hydrolysis .
Biological Activity
Methyl 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.
Chemical Structure and Synthesis
This compound is an indole derivative characterized by a unique urea linkage and an ester functional group. The synthesis typically involves the following steps:
- Formation of the Indole Moiety : The indole nucleus can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.
- Urea Linkage Formation : The indole derivative is reacted with an isocyanate to create the urea linkage, often facilitated by a base like triethylamine.
- Esterification : Finally, the benzoic acid derivative undergoes esterification with methanol in the presence of an acid catalyst such as sulfuric acid.
This multi-step synthesis results in a compound with specific biological properties due to its structural features.
Target of Action
Indole derivatives, including this compound, exhibit a range of biological activities by interacting with various molecular targets. These compounds have been shown to bind with high affinity to multiple receptors, which can lead to diverse pharmacological effects.
Mode of Action
The mode of action for this compound involves modulation of biochemical pathways. Indole derivatives are known to influence signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, some studies indicate that certain indole derivatives can induce apoptosis in cancer cells through dose-dependent mechanisms.
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. The compound's ability to interfere with tubulin polymerization has also been noted, which is crucial for cancer cell division.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is necessary to fully elucidate its spectrum of activity and mechanism against pathogens .
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; inhibits tubulin polymerization. |
| Antimicrobial Activity | Exhibits potential against specific bacterial strains; further studies needed. |
| Mechanistic Insights | Modulates biochemical pathways influencing cell growth and survival. |
Q & A
Basic: What are the recommended methods for synthesizing methyl 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzoate in academic research?
Methodological Answer:
A common approach involves coupling reactions using urea-forming reagents. For example:
- Step 1: React 1-methyl-1H-indole-3-amine with an isocyanate derivative (e.g., methyl 4-isocyanatobenzoate) under reflux in anhydrous dichloromethane or tetrahydrofuran (THF) with a catalytic base like triethylamine.
- Step 2: Monitor reaction progress via TLC and purify the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Critical Parameters: Ensure anhydrous conditions to prevent hydrolysis of the isocyanate intermediate. Similar protocols are detailed in studies of structurally related ureido-benzoate derivatives .
Basic: How should researchers characterize the compound’s purity and structure?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity, especially for distinguishing indole and urea protons (e.g., urea NH signals at ~10–11 ppm in DMSO-d) .
- HRMS: Validate molecular weight with high-resolution mass spectrometry (e.g., observed [M+H] at m/z 338.1264 for the target compound).
- HPLC: Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for structurally similar ureido/indole derivatives:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if airborne particulates are generated .
- Waste Disposal: Collect organic waste in designated containers for incineration. Avoid drain disposal due to potential environmental toxicity .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:
- Variables: Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 amine:isocyanate ratio).
- Response Monitoring: Use HPLC to quantify yield and byproduct formation.
- Case Study: A study on ethyl benzoate derivatives achieved 85% yield by optimizing solvent (THF) and temperature (60°C) .
Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR signals)?
Methodological Answer:
Follow a systematic troubleshooting workflow:
- Step 1: Confirm sample purity via HPLC. Impurities (e.g., unreacted indole) may cause overlapping signals.
- Step 2: Repeat NMR in deuterated DMSO or CDCl to check solvent effects. For urea NH protons, DMSO-d enhances signal resolution.
- Step 3: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Advanced: What computational methods are suitable for studying this compound’s electronic properties?
Methodological Answer:
Use density functional theory (DFT) to model electronic behavior:
- Software: Gaussian or ORCA with B3LYP/6-31G(d,p) basis set.
- Properties Analyzed: HOMO-LUMO gaps (reactivity), electrostatic potential maps (hydrogen-bonding sites), and UV-Vis spectra (TD-DFT).
- Validation: Cross-check computed IR/Raman spectra with experimental data .
Advanced: How to design a stability study under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design: Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C.
- Sampling Intervals: Analyze aliquots at 0, 24, 48, and 72 hours via HPLC.
- Degradation Pathways: Look for hydrolysis of the methyl ester or urea linkage. Acidic conditions may favor ester hydrolysis, while alkaline conditions could degrade the indole moiety .
Advanced: What strategies validate the compound’s biological activity in medicinal chemistry research?
Methodological Answer:
- Target Identification: Screen against histone deacetylase (HDAC) enzymes, as indole-ureido derivatives show inhibitory potential .
- Assay Design: Use fluorescence-based HDAC activity assays with HeLa cell lysates.
- Dose-Response Analysis: Calculate IC values and compare with positive controls (e.g., SAHA). Include cytotoxicity assays (MTT) to confirm selectivity .
Advanced: How to address low solubility in aqueous media for in vitro studies?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Surfactants: Add Tween-80 (0.1% w/v) to enhance solubility.
- Pro Tip: Pre-dissolve the compound in DMSO and dilute with PBS (pH 7.4) to avoid precipitation .
Advanced: How to design a scalable synthesis route for multi-gram quantities?
Methodological Answer:
- Batch vs. Flow Chemistry: Evaluate continuous flow reactors for urea bond formation to improve heat/mass transfer.
- Green Chemistry Principles: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent.
- Case Study: A scaled synthesis of ethyl benzoate derivatives achieved 90% yield in flow reactors at 50°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
